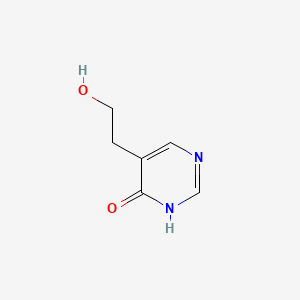

5-(2-Hydroxyethyl)pyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

19144-69-5 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.142 |

IUPAC Name |

5-(2-hydroxyethyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H8N2O2/c9-2-1-5-3-7-4-8-6(5)10/h3-4,9H,1-2H2,(H,7,8,10) |

InChI Key |

SJMKHZLFYQROEY-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC=N1)CCO |

Synonyms |

5-Pyrimidineethanol, 4-hydroxy- (8CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Hydroxyethyl Pyrimidin 4 1h One

Classical Multi-Step Synthetic Routes to 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one

Traditional synthetic approaches to this compound typically involve the sequential construction of the pyrimidine (B1678525) ring and the subsequent introduction of the desired side chain.

Condensation Reactions for Pyrimidine Ring Formation

The formation of the pyrimidin-4(1H)-one core is a cornerstone of its synthesis. This is often achieved through condensation reactions involving a three-carbon component and a urea (B33335) or amidine derivative. A widely recognized method is the Biginelli reaction and its variations, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. researchgate.net While the classical Biginelli reaction typically yields dihydropyrimidines, modifications and subsequent oxidation steps can lead to the desired aromatic pyrimidinone ring.

The primary challenge in adapting this for the synthesis of this compound lies in the selection of an appropriate β-dicarbonyl precursor that already contains the 2-hydroxyethyl moiety or a protected version thereof. For instance, a substituted β-ketoester or malonic ester derivative bearing the C5 side chain could be employed.

Another classical approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of the target molecule, a potential precursor could be a derivative of malonaldehyde or a β-keto ester functionalized at the 2-position with a 2-hydroxyethyl group. For example, the reaction of a suitably substituted malonic acid derivative with urea can lead to the formation of the pyrimidine ring. researchgate.net

Table 1: Examples of Precursors for Pyrimidine Ring Formation

| 3-Carbon Component Precursor | Amidine/Urea Source | Potential Intermediate | Reference |

| Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate | Urea | 5-(2-Hydroxyethyl)-6-methylpyrimidin-4(1H)-one | |

| Diethyl (2-hydroxyethyl)malonate | Formamidine | This compound | |

| 3,3-Diethoxy-2-(2-hydroxyethyl)propanoate | Urea | This compound |

This table presents hypothetical precursors based on established pyrimidine synthesis principles, as direct synthesis data for the target molecule is limited.

Introduction of the 2-Hydroxyethyl Substituent

Introducing the 2-hydroxyethyl group at the C5 position of a pre-formed pyrimidin-4(1H)-one ring is another key classical strategy. This can be achieved through various C-C bond-forming reactions.

One potential route involves the functionalization of a 5-halopyrimidin-4(1H)-one. For instance, a 5-bromopyrimidin-4(1H)-one could undergo a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, with a suitable two-carbon synthon. Subsequent modification of the introduced group, for example, by hydroboration-oxidation of a vinyl group or reduction of an acetyl group, would yield the desired 2-hydroxyethyl side chain. nih.govnih.gov

Alternatively, direct C-H functionalization at the C5 position represents a more atom-economical approach. researchgate.net While challenging due to the electronic nature of the pyrimidine ring, methods involving transition metal catalysis (e.g., rhodium or palladium) are being explored for the direct alkylation of heterocycles. rsc.org The reaction of a pyrimidin-4(1H)-one with a protected 2-bromoethanol, such as 2-(tert-butyldimethylsilyloxy)ethyl bromide, in the presence of a suitable catalyst could potentially install the desired side chain.

Another approach could involve the generation of a 5-lithiopyrimidin-4(1H)-one intermediate via halogen-metal exchange or direct deprotonation, followed by reaction with ethylene (B1197577) oxide. This would directly introduce the 2-hydroxyethyl group at the C5 position.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Syntheses of this compound

Catalysis plays a pivotal role in modern organic synthesis. For the synthesis of this compound, various catalytic systems can be envisioned. As mentioned earlier, transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in C-H functionalization and cross-coupling reactions for introducing the C5 substituent. researchgate.netrsc.org

Furthermore, the Biginelli-type condensation for forming the pyrimidine ring can be significantly improved by using various catalysts, including Lewis acids (e.g., FeCl₃, NiCl₂) and solid acid catalysts like zeolites. rsc.orgelectronicsandbooks.com These catalysts often lead to higher yields, shorter reaction times, and milder reaction conditions compared to the classical acid-catalyzed methods.

Solvent-Free and Environmentally Benign Protocols

Solvent-free and microwave-assisted reactions are key tenets of green chemistry. The Biginelli condensation, a key step in pyrimidine synthesis, has been successfully performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net These methods not only reduce the environmental impact of organic solvents but can also lead to higher yields and easier product isolation. For instance, the reaction of an aldehyde, a β-ketoester, and urea can be carried out by simply grinding the reactants together, sometimes with a catalytic amount of a substance like L-proline. researchgate.net

The use of water as a solvent is another environmentally benign approach that has been explored for pyrimidine synthesis. researchgate.net Conducting the condensation reaction in water can offer advantages in terms of cost, safety, and environmental impact.

Table 2: Comparison of Conventional and Green Synthetic Approaches

| Synthetic Step | Conventional Method | Green Alternative | Advantages of Green Approach | References |

| Pyrimidine Ring Formation | Strong acid catalysis (e.g., HCl) in organic solvent | Solvent-free, microwave-assisted reaction; Catalysis with zeolites or ionic liquids. | Reduced solvent waste, shorter reaction times, higher yields. | researchgate.netelectronicsandbooks.comresearchgate.net |

| C5-Functionalization | Stoichiometric reagents, multi-step procedures | Direct C-H activation with catalytic amounts of transition metals. | Higher atom economy, fewer synthetic steps. | researchgate.netrsc.org |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For the condensation step, a systematic screening of various Lewis and Brønsted acid catalysts can identify the most efficient one for the specific substrates involved in the synthesis of this compound. The optimization of catalyst loading is also important to balance reactivity with cost and potential product contamination.

In the case of C5-functionalization, the choice of the palladium or rhodium catalyst and the corresponding ligands can have a profound impact on the regioselectivity and efficiency of the reaction. The nature of the directing group, if employed, is also a critical factor to consider in C-H activation strategies. rsc.org

For solvent-free and microwave-assisted methods, optimization of the reaction time and microwave power is necessary to achieve the best results without causing decomposition of the reactants or products. researchgate.net The use of a recyclable catalyst in these green protocols further enhances their sustainability and cost-effectiveness. electronicsandbooks.com

Table 3: Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Parameter to Optimize | Potential Impact |

| Pyrimidine Ring Formation | Catalyst Type & Loading | Increased reaction rate and yield, improved selectivity for the desired isomer. |

| Solvent | Enhanced solubility of reactants, potential for improved reaction rates. | |

| Temperature | Affects reaction rate and can influence the formation of side products. | |

| C5-Functionalization | Catalyst & Ligand | Controls regioselectivity (C5 vs. other positions) and overall yield. |

| Reaction Time | Ensures complete conversion without leading to product degradation. | |

| Base | Crucial for deprotonation steps in certain C-H activation mechanisms. |

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

The inherent chemical nature of the pyrimidin-4(1H)-one ring system dictates the possible sites of reactivity. The ring contains two nitrogen atoms at positions 1 and 3, and several carbon atoms, with C2, C4, C5, and C6 being the most relevant for substitution reactions. The presence of the carbonyl group at C4 and the tautomeric equilibrium between the lactam and lactim forms influence the electron distribution and nucleophilicity of the ring atoms.

Achieving regioselectivity in the functionalization of pyrimidin-4(1H)-one is a critical challenge. The two nitrogen atoms (N1 and N3) and the C5 carbon are all potential sites for alkylation or other modifications.

N-Alkylation vs. C-Alkylation: The nitrogen atoms of the pyrimidine ring are generally more nucleophilic than the carbon atoms, leading to a propensity for N-alkylation under many conditions. The specific outcome of an alkylation reaction is influenced by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the base used. For instance, the use of different bases can significantly alter the regiochemical outcome. A study on the functionalization of 4,6-diphenylpyrimidin-2(1H)-ones demonstrated that the use of cesium carbonate in DMF favored O-alkylation, highlighting the nuanced control that can be exerted over selectivity. rsc.org In the context of synthesizing this compound, direct alkylation with a 2-haloethanol derivative could potentially lead to a mixture of N1, N3, and C5-alkylated products, as well as O-alkylation of the tautomeric form.

C5-Functionalization: Direct C-H functionalization at the C5 position is often challenging due to the lower intrinsic reactivity of the C-H bond compared to the nitrogen atoms. However, strategies such as metal-catalyzed C-H activation can provide a route to C5-substituted pyrimidinones. Palladium-catalyzed direct C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been demonstrated, suggesting the feasibility of similar approaches for C5 functionalization of pyrimidin-4(1H)-ones. nih.gov The electronic nature of substituents on the pyrimidine ring can also influence the regioselectivity of such reactions. nih.gov

To circumvent the challenges of direct C5-alkylation, multi-step strategies involving pre-functionalized pyrimidinone cores are often employed. These methods offer greater control over the regioselectivity.

A. Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the regioselective formation of carbon-carbon bonds on heterocyclic systems. mdpi.comorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of a halide or triflate with an alkene. mdpi.comorganic-chemistry.org A plausible synthetic route to this compound via a Heck reaction would involve the coupling of a 5-halopyrimidin-4(1H)-one (e.g., 5-bromo- or 5-iodopyrimidin-4(1H)-one) with a suitable protected vinyl alcohol equivalent, such as ethylene glycol vinyl ether. The use of microwave irradiation has been shown to improve the efficiency of Heck couplings with highly functionalized pyrimidines. nih.gov Subsequent deprotection of the resulting ether would yield the desired 2-hydroxyethyl side chain. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of the Heck reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with a halide or triflate. scilit.com This approach could involve the reaction of a 5-halopyrimidin-4(1H)-one with a (2-hydroxyethyl)boronic acid derivative. The use of potassium (2-alkoxyethyl)trifluoroborates in Suzuki-Miyaura couplings has been reported as an efficient method for introducing alkoxyethyl motifs onto aryl and heteroaryl systems. scilit.com This strategy would necessitate a final deprotection step to reveal the hydroxyl group. The synthesis of the required 5-pyrimidylboronic acids can be achieved through lithium-halogen exchange on the corresponding 5-halopyrimidines followed by reaction with a borate (B1201080) ester. rsc.orgworktribe.comresearchgate.net

The table below summarizes the key aspects of these cross-coupling strategies:

| Reaction | Key Precursors | Coupling Partner | Key Considerations |

| Heck Reaction | 5-Halopyrimidin-4(1H)-one | Ethylene glycol vinyl ether | Catalyst/ligand selection, reaction conditions (conventional vs. microwave), deprotection of the ether. |

| Suzuki-Miyaura Coupling | 5-Halopyrimidin-4(1H)-one, 5-Pyrimidylboronic acid | (2-Hydroxyethyl)boronic acid derivative, Potassium (2-alkoxyethyl)trifluoroborate | Synthesis of the boronic acid derivative, catalyst system, base, deprotection of the alcohol. |

B. Direct Alkylation with Regiochemical Control:

While challenging, direct C5-alkylation can be achieved under specific conditions. Research into the regioselective alkylation of related heterocyclic systems, such as 2,3-dihydropyridin-4-ones, has shown that the choice of N-substituent can significantly influence the nucleophilicity of the C5 position, facilitating direct C-C bond formation. rsc.org By analogy, modification of the N1 or N3 position of the pyrimidin-4(1H)-one ring could direct alkylation to the C5 position.

Chemoselectivity is another important aspect, particularly when dealing with multifunctional molecules. The 2-hydroxyethyl side chain contains a primary alcohol that could potentially undergo side reactions under the conditions used for modifying the pyrimidine ring.

Protection/Deprotection Strategies: To avoid unwanted reactions of the hydroxyl group, it is often necessary to employ a protecting group strategy. The hydroxyl group can be protected as an ether (e.g., silyl (B83357) ether, benzyl (B1604629) ether) or an ester (e.g., acetate). The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal without affecting other functional groups in the molecule. For example, if a Suzuki-Miyaura coupling is planned, the protecting group must be stable to the basic and often heated conditions of the reaction.

The table below lists some common protecting groups for alcohols and their typical deprotection conditions:

| Protecting Group | Abbreviation | Deprotection Conditions |

| Acetyl | Ac | Basic hydrolysis (e.g., K2CO3/MeOH), Acidic hydrolysis |

| Benzyl | Bn | Hydrogenolysis (e.g., H2, Pd/C) |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF), Acidic conditions |

By carefully selecting the synthetic route and reaction conditions, and by employing appropriate protecting group strategies, the chemo- and regioselective synthesis of this compound can be achieved.

Chemical Reactivity and Derivatization of 5 2 Hydroxyethyl Pyrimidin 4 1h One

Reactions at the Pyrimidine (B1678525) Core of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one

The pyrimidine ring is an electron-deficient aromatic system, which dictates its reactivity towards both electrophilic and nucleophilic reagents. The presence of the oxo group at the 4-position and the alkyl substituent at the 5-position further influences the electronic distribution within the ring, thereby modulating its reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally considered to be a challenging transformation due to the electron-withdrawing nature of the two ring nitrogen atoms. These reactions typically require harsh conditions and often result in low yields. For pyrimidin-4(1H)-one systems, the most likely position for electrophilic attack is the C5-position, which is the most electron-rich carbon atom in the ring. However, the presence of an alkyl substituent at this position, as in this compound, can influence the feasibility and outcome of such reactions.

Nucleophilic Attack and Ring Transformations

In contrast to electrophilic substitution, the pyrimidine nucleus is highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, especially when a good leaving group is present. For this compound, the C4-position is occupied by an oxo group, which is not a typical leaving group. However, conversion of the oxo group to a better leaving group, such as a chloro group, can facilitate nucleophilic substitution.

For instance, treatment of a related pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield a 4-chloropyrimidine derivative. This intermediate, 4-chloro-5-(2-hydroxyethyl)pyrimidine, would then be susceptible to displacement by various nucleophiles at the C4-position. This strategy is a common method for introducing diverse functionalities onto the pyrimidine ring.

| Nucleophile | Reagent Example | Product Type |

| Amines | R-NH₂ | 4-Aminopyrimidine derivatives |

| Alkoxides | R-ONa | 4-Alkoxypyrimidine derivatives |

| Thiolates | R-SNa | 4-Alkylthiopyrimidine derivatives |

Ring transformation reactions, where the pyrimidine ring is opened and subsequently reclosed to form a different heterocyclic system, are also a possibility under specific conditions, often involving strong nucleophiles or harsh reaction conditions. However, specific examples for this compound are not well-documented.

Modifications of the 2-Hydroxyethyl Side Chain of this compound

The 2-hydroxyethyl side chain offers a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered physicochemical and biological properties.

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)

The primary alcohol of the 2-hydroxyethyl group can readily undergo esterification and etherification reactions.

Esterification: The hydroxyl group can be acylated to form esters using various reagents and conditions. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct.

| Acylating Agent | Catalyst/Base | Product |

| Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄) | 5-(2-Acyloxyethyl)pyrimidin-4(1H)-one |

| Acid Chloride (R-COCl) | Base (e.g., Pyridine) | 5-(2-Acyloxyethyl)pyrimidin-4(1H)-one |

| Acid Anhydride ((RCO)₂O) | Base (e.g., DMAP) | 5-(2-Acyloxyethyl)pyrimidin-4(1H)-one |

Etherification: The synthesis of ethers from the hydroxyl group can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Other methods include acid-catalyzed dehydration or reaction with other alcohols.

| Reagent | Conditions | Product |

| Alkyl Halide (R-X) | Strong Base (e.g., NaH) | 5-(2-Alkoxyethyl)pyrimidin-4(1H)-one |

| Alcohol (R-OH) | Acid Catalyst | 5-(2-Alkoxyethyl)pyrimidin-4(1H)-one |

Oxidation and Reduction Reactions on the Side Chain

The 2-hydroxyethyl side chain is amenable to both oxidation and reduction, leading to derivatives with different functional groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium chlorochromate (PCC) would typically yield the corresponding aldehyde, 5-(2-oxoethyl)pyrimidin-4(1H)-one. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, would lead to the carboxylic acid, (4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid. Studies on the related compound 5-hydroxymethyluracil have shown that the hydroxymethyl group can be oxidized to a formyl group and subsequently to a carboxyl group. nih.govnih.gov

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 5-(2-Oxoethyl)pyrimidin-4(1H)-one |

| Potassium permanganate (KMnO₄) | (4-Oxo-1,4-dihydropyrimidin-5-yl)acetic acid |

Reduction: While the 2-hydroxyethyl side chain itself is already in a reduced state, further reduction is not a common transformation unless other functional groups are introduced. For instance, if the hydroxyl group were to be converted to a halide, it could then be subjected to reductive dehalogenation.

Synthesis of Analogs and Prodrugs of this compound

The chemical reactivity of both the pyrimidine core and the side chain allows for the synthesis of a diverse library of analogs and prodrugs.

Analogs: Analogs can be synthesized by introducing various substituents on the pyrimidine ring, as discussed in the nucleophilic substitution section, or by modifying the 2-hydroxyethyl side chain. For example, replacing the hydroxyl group with an amino group would yield 5-(2-aminoethyl)pyrimidin-4(1H)-one, a potentially interesting analog with different hydrogen bonding capabilities. The synthesis of a series of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives has been reported as potent β₂-adrenoceptor agonists. ebi.ac.uk

Prodrugs: The hydroxyl group of the side chain is an ideal site for the attachment of promoieties to create prodrugs with improved pharmacokinetic properties, such as increased solubility or enhanced membrane permeability. Ester prodrugs are a common strategy, where the hydroxyl group is linked to a carrier molecule via an ester bond that can be cleaved in vivo by esterases to release the active parent drug. For example, various prodrugs of 5-fluorouracil have been developed to enhance its therapeutic efficacy. nih.govnih.gov Similarly, amino acid ester prodrugs of related nucleoside analogues have been synthesized to improve bioavailability. acs.org

| Prodrug Strategy | Promoieties |

| Ester Prodrugs | Amino acids, fatty acids, carbonates |

| Ether Prodrugs | Bioreversible linkers |

Isosteres and Bioisosteres of this compound

Isosteres are atoms, ions, or molecules that have similar sizes, shapes, and electronic configurations. Bioisosteres are a broader category of substituents that can be interchanged while maintaining or enhancing the desired biological activity. This strategy is a cornerstone of medicinal chemistry for optimizing lead compounds. For this compound, bioisosteric modifications can be envisioned at the pyrimidinone nucleus and the 5-position side chain.

Modifications of the Pyrimidinone Core:

The pyrimidin-4(1H)-one scaffold can be replaced with other heterocyclic systems to explore different hydrogen bonding patterns and steric interactions. For instance, the 2-aminopyrimidin-4(1H)-one moiety has been successfully used as a bioisostere for urea (B33335) in the development of CXCR2 antagonists. Other potential bioisosteric replacements for the pyrimidinone ring could include different five- or six-membered heterocycles that mimic its electronic and steric properties.

Modifications of the 5-(2-Hydroxyethyl) Side Chain:

The 5-position of the pyrimidine ring is a common site for modification to alter the molecule's properties. Structure-activity relationship (SAR) studies on related pyrimidine derivatives have shown that substitutions at this position can significantly impact biological activity.

Ethyl Linker: The length and flexibility of the ethyl linker can be modified. For example, homologation to a propyl or butyl chain could probe for additional hydrophobic interactions. Conversely, introducing rigidity, for instance, through a cyclopropyl or vinyl group, could lock the conformation of the side chain.

Terminal Hydroxyl Group: The terminal hydroxyl group is a key site for bioisosteric replacement. It can be substituted with other groups that can act as hydrogen bond donors or acceptors. Common bioisosteres for a hydroxyl group include:

Amine (–NH2): Introduces a basic character and can act as a hydrogen bond donor.

Thiol (–SH): Can alter electronic and steric properties and participate in different types of interactions.

Fluorine (–F): A classical bioisostere for a hydrogen atom, but can also be considered for a hydroxyl group to eliminate hydrogen bonding capability while maintaining a similar size.

Methoxy (–OCH3): Acts as a hydrogen bond acceptor but not a donor.

Homologues of epigenetic pyrimidines, such as 5-(1-hydroxyethyl)- and 5-(1-hydroxypropyl)pyrimidine nucleosides, have been synthesized to study the effects of modified side chains. nih.gov

The following table summarizes potential bioisosteric replacements for different parts of the this compound structure.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Pyrimidin-4(1H)-one | Pyridinone, Triazinone, Imidazolone | Altering hydrogen bonding patterns and core scaffold properties. |

| -CH2CH2- (Ethyl linker) | -CH=CH- (Vinylene), Cyclopropyl | Modifying rigidity and conformation. |

| -OH (Hydroxyl) | -NH2 (Amine), -SH (Thiol), -F (Fluorine) | Modulating hydrogen bonding potential, polarity, and metabolic stability. |

| -OH (Hydroxyl) | -OCH3 (Methoxy), -NHC(O)CH3 (Acetamido) | Altering hydrogen bonding from donor/acceptor to only acceptor. |

Conjugation Strategies for this compound

Conjugation is the process of chemically linking a molecule to another, such as a protein, a fluorescent dye, or a solid support. The structure of this compound offers primary sites for such modifications, mainly through its terminal hydroxyl group.

Derivatization of the Hydroxyl Group:

The primary alcohol of the 2-hydroxyethyl side chain is the most accessible functional group for conjugation. It can be activated or converted into other functionalities for subsequent coupling reactions.

Esterification and Etherification: The hydroxyl group can react with carboxylic acids (or their activated derivatives like acyl chlorides) to form esters, or with alkyl halides to form ethers. These are fundamental reactions for attaching various payloads.

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or directly to a halide. This allows for subsequent reaction with nucleophiles like amines, thiols, or azides.

Click Chemistry: The hydroxyl group can be converted to an azide or an alkyne, enabling highly efficient and specific "click" reactions. wikipedia.org For example, conversion to an azide allows for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a terminal alkyne or a strained cyclooctyne, respectively. nih.gov These reactions are known for their high yields and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. lumiprobe.comglenresearch.com

Modification of the Pyrimidinone Ring:

While the hydroxyl group is the most straightforward handle for conjugation, the pyrimidinone ring itself can also be a target for derivatization, although this may require more specific reaction conditions. Halogenation of the pyrimidine ring, for instance, can introduce a site for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach other molecules.

The table below outlines several potential strategies for the conjugation of this compound.

| Functionalization Site | Reaction Type | Reagents/Conditions | Resulting Linkage |

| Terminal -OH | Esterification | R-COOH, DCC/DMAP or R-COCl | Ester (-O-C(O)-) |

| Terminal -OH | Etherification | R-X, NaH | Ether (-O-) |

| Terminal -OH | Conversion to Azide | 1. TsCl, pyridine; 2. NaN3 | Azide (-N3) |

| Resulting Azide | CuAAC Click Chemistry | Alkyne-R', CuSO4, Sodium Ascorbate | 1,2,3-Triazole |

| Pyrimidinone Ring | Halogenation | NBS or NCS | Halogenated Pyrimidinone |

| Halogenated Ring | Suzuki Coupling | R-B(OH)2, Pd catalyst | Carbon-Carbon Bond |

Spectroscopic and Advanced Structural Elucidation of 5 2 Hydroxyethyl Pyrimidin 4 1h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment. The following data is based on computational predictions, which serve as a robust guide for experimental verification.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~11.5-12.5 | - |

| 2 (C-H) | ~7.8-8.0 | ~150-152 |

| 4 (C=O) | - | ~162-164 |

| 5 (C) | - | ~115-117 |

| 6 (C-H) | ~7.5-7.7 | ~145-147 |

| 7 (CH₂) | ~2.6-2.8 | ~30-32 |

| 8 (CH₂) | ~3.6-3.8 | ~60-62 |

| 9 (O-H) | ~4.5-5.5 | - |

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include:

The proton at C6 with the proton at C2, confirming their positions on the pyrimidine (B1678525) ring.

The methylene (B1212753) protons at C7 with the methylene protons at C8, confirming the hydroxyethyl (B10761427) side chain structure.

The hydroxyl proton at O9 with the methylene protons at C8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The predicted HSQC spectrum would show cross-peaks connecting:

The ¹H signal at ~7.8-8.0 ppm with the ¹³C signal at ~150-152 ppm (C2).

The ¹H signal at ~7.5-7.7 ppm with the ¹³C signal at ~145-147 ppm (C6).

The ¹H signals of the ethyl group (~2.6-2.8 ppm and ~3.6-3.8 ppm) with their corresponding ¹³C signals (~30-32 ppm for C7 and ~60-62 ppm for C8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Significant HMBC correlations would be expected between:

The N-H proton (1) and carbons C2, C6, and C4.

The C2 proton and carbons C4, C6, and C5.

The C6 proton and carbons C2, C4, and C5.

The C7 methylene protons and carbons C5, C6, and C8.

The C8 methylene protons and carbons C5 and C7.

Interactive Data Table: Predicted 2D-NMR Correlations

| Proton (¹H) | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in COSY |

|---|---|---|

| H1 (N-H) | C2, C6, C4 | - |

| H2 | C4, C6, C5 | H6 |

| H6 | C2, C4, C5 | H2 |

| H7 (CH₂) | C5, C6, C8 | H8 |

| H8 (CH₂) | C5, C7 | H7, H9 |

| H9 (O-H) | C8 | H8 |

The 4(1H)-pyrimidinone core of the molecule can potentially exist in equilibrium with its tautomeric form, 4-hydroxypyrimidine. This keto-enol tautomerism is a dynamic process that can be studied using variable temperature NMR (Dynamic NMR).

It is well-documented that for 4-pyrimidinone and its derivatives, the keto form, 4(1H)-pyrimidinone, is generally the most stable and predominant tautomer in various solvents. chemicalbook.comresearchgate.netnih.gov However, the presence of the alternative tautomer, even in small concentrations, can be influential in its chemical reactivity.

A dynamic NMR study would involve acquiring ¹H NMR spectra at different temperatures. If the rate of tautomeric interconversion is within the NMR timescale, changes in the spectra, such as peak broadening, coalescence, and sharpening, would be observed. These changes would allow for the calculation of the activation energy (ΔG‡) for the tautomeric exchange, providing quantitative insight into the dynamics of this process for this compound. The exchange of the N1-H and the potential O-H of the enol form would be a key area of observation in such a study.

Mass Spectrometry Techniques for Investigating this compound

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This technique allows for the calculation of the elemental composition with high precision, which is a definitive confirmation of the molecular formula (C₆H₈N₂O₂). The expected monoisotopic mass would be approximately 140.0586 g/mol .

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is likely to initiate from the side chain and the pyrimidinone ring.

Predicted Fragmentation Pathway:

A plausible fragmentation pathway initiated by electron impact would involve:

Loss of the terminal hydroxyl group as a water molecule (M-18).

Cleavage of the C-C bond in the ethyl side chain, leading to the loss of a CH₂OH radical (M-31).

Fragmentation of the pyrimidinone ring itself, which can undergo a retro-Diels-Alder reaction, a common fragmentation pathway for such heterocyclic systems. nih.gov

Interactive Data Table: Predicted Mass Fragments

| m/z (mass-to-charge ratio) | Possible Fragment | Origin |

|---|---|---|

| 140 | [C₆H₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 122 | [C₆H₆N₂O]⁺ | Loss of H₂O |

| 109 | [C₅H₅N₂O]⁺ | Loss of CH₂OH |

| 96 | [C₄H₄N₂O]⁺ | Loss of C₂H₄O |

| 68 | [C₃H₄N₂]⁺ | Retro-Diels-Alder fragment |

Vibrational Spectroscopy (IR, Raman) Applied to this compound

The predicted vibrational frequencies for this compound would show characteristic bands for the various functional groups present.

Predicted IR and Raman Active Vibrational Modes:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| ~3400-3200 | O-H stretch (alcohol) | Strong, Broad | Weak |

| ~3100-3000 | N-H stretch (amide) | Medium, Broad | Weak |

| ~3000-2850 | C-H stretch (aliphatic) | Medium | Medium |

| ~1680-1650 | C=O stretch (amide) | Strong | Medium |

| ~1600-1550 | C=C and C=N stretch (ring) | Medium-Strong | Strong |

| ~1450-1350 | CH₂ bend | Medium | Medium |

| ~1250-1000 | C-O stretch (alcohol) | Strong | Weak |

| ~850-750 | C-H out-of-plane bend (ring) | Strong | Weak |

The IR spectrum is expected to be dominated by the strong absorptions from the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations. The Raman spectrum, on the other hand, would likely show strong signals for the pyrimidine ring stretching vibrations due to the change in polarizability associated with these modes. The combination of both IR and Raman data provides a more complete picture of the vibrational landscape of the molecule.

Article on the Chemical Compound “this compound”

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific, published experimental data for the chemical compound This compound . While information is available for related pyrimidinone structures, generating a scientifically accurate article that strictly adheres to the requested detailed outline for this specific molecule is not possible at this time.

The user's request demands a thorough and scientifically accurate article based on the following structure:

Conformational Analysis via Vibrational Modes

X-ray Crystallography and Solid-State Analysis of this compound

Theoretical and Computational Chemistry Studies of 5 2 Hydroxyethyl Pyrimidin 4 1h One

Quantum Chemical Calculations of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic properties and reactivity of pyrimidine (B1678525) derivatives. epstem.netirjweb.comresearchgate.net These computational tools allow for the detailed examination of the molecule's electronic configuration and the prediction of its behavior in chemical reactions.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of pyrimidine compounds are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. epstem.netbohrium.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical stability and reactivity of the molecule; a larger gap generally implies higher stability. epstem.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidinone ring system, while the LUMO would also be distributed across the ring, particularly around the C=C and C=O bonds. epstem.netresearchgate.net The introduction of the hydroxyethyl (B10761427) group at the C5 position would subtly modulate the electronic distribution. The oxygen atom of the hydroxyl group, with its lone pairs, can participate in electron donation, influencing the energy of the HOMO.

Computational methods, such as DFT with the B3LYP functional and a 6-31G(d,p) basis set, are commonly employed to calculate these electronic properties. epstem.netresearchgate.net From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to provide further insight into the molecule's reactivity. bohrium.com

Table 1: Representative Calculated Electronic Properties for a Pyrimidinone Derivative

| Parameter | Symbol | Formula | Typical Value (a.u.) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -0.230 |

| LUMO Energy | ELUMO | - | -0.035 |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.195 |

| Ionization Potential | I | -EHOMO | 0.230 |

| Electron Affinity | A | -ELUMO | 0.035 |

| Electronegativity | χ | (I + A) / 2 | 0.1325 |

| Chemical Hardness | η | (I - A) / 2 | 0.0975 |

| Chemical Softness | S | 1 / (2η) | 5.128 |

Note: These are representative values based on typical DFT calculations for pyrimidine derivatives and serve as an illustration. epstem.netbohrium.com

Prediction of Spectroscopic Properties and Reaction Pathways

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of synthesized compounds. nih.govyoutube.com For this compound, methods like DFT can be used to predict its 1H and 13C NMR chemical shifts. nih.govdergipark.org.tr The predicted spectrum for this molecule would show characteristic signals for the protons on the pyrimidine ring, as well as distinct signals for the methylene (B1212753) (–CH2–) groups of the hydroxyethyl side chain. youtube.com

Infrared (IR) spectroscopy is another area where computational predictions are valuable. The vibrational frequencies corresponding to specific bond stretches, bends, and torsions can be calculated. For this molecule, key predicted peaks would include the C=O stretching frequency, N-H stretching, O-H stretching of the alcohol, and various C-C, C-N, and C-H vibrations of the ring and side chain. chemicalbook.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to predict reaction pathways. irjweb.comresearchgate.net The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the oxygen of the carbonyl group and the nitrogen atoms in the ring would be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the ring nitrogen (N1) would be a site of positive potential, indicating a likely site for nucleophilic attack or deprotonation. epstem.netirjweb.com

Tautomerism and Isomerism of this compound

Tautomerism is a crucial aspect of the chemistry of pyrimidinones. chemicalbook.com The 4-pyrimidinone core structure, which is found in essential biological molecules like uracil (B121893) and thymine, can exist in different tautomeric forms due to proton migration. chemicalbook.com The primary tautomeric equilibrium for the unsubstituted ring is between the keto form (pyrimidin-4(1H)-one) and the enol, or hydroxy, form (4-hydroxypyrimidine).

Energy Profiles and Stability of Tautomeric Forms

Computational studies have consistently shown that for 4-pyrimidinone and its simple analogs, the keto (amide) form is significantly more stable than the hydroxy (enol) form in the gas phase. chemicalbook.comnih.govresearchgate.net This preference is attributed to factors including electronic delocalization and intramolecular hydrogen bonding. nih.gov The introduction of the 5-(2-hydroxyethyl) substituent is not expected to alter this fundamental preference.

Quantum chemical methods can be used to calculate the potential energy surfaces for the interconversion between tautomers, revealing the transition states and activation energies for proton transfer. chemicalbook.com For the isolated molecule, intramolecular proton migration typically involves a high activation energy barrier. chemicalbook.com

Table 2: Illustrative Relative Energies of 4-Pyrimidinone Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Pyrimidin-4(1H)-one | Keto | 0.0 (Most Stable) |

| 4-Hydroxypyrimidine | Enol | ~7-10 |

Note: Values are illustrative and based on published data for the parent 4-pyrimidinone system. The exact energy differences can vary based on the computational method and basis set used. chemicalbook.comresearchgate.net

Solvent Effects on Tautomeric Equilibria

The equilibrium between tautomers can be significantly influenced by the solvent environment. jlu.edu.cnelsevierpure.comacs.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents. researchgate.net While the keto form of 4-pyrimidinone remains the most stable structure even in the presence of water, the relative energies of the tautomers can be altered. chemicalbook.com Polar solvents tend to stabilize more polar tautomers. For instance, in some heterocyclic systems, a polar solvent can shift the equilibrium toward a more polar zwitterionic or enol form. jlu.edu.cnelsevierpure.com For this compound, the presence of the hydroxyl group adds another site for hydrogen bonding with protic solvents like water, which could subtly influence the tautomeric preference, although the keto form is still expected to dominate. Water can also play a direct role by facilitating proton transfer, creating a "water-assisted" pathway that significantly lowers the activation energy for tautomerization compared to the intramolecular process. chemicalbook.comresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis of this compound

While the pyrimidinone ring is largely planar, the 2-hydroxyethyl side chain introduces conformational flexibility. Understanding the preferred conformations of this side chain is important as it can influence intermolecular interactions. Molecular Dynamics (MD) simulations and conformational analysis are the primary computational tools for exploring this aspect. acs.orgnih.gov

The structure and conformation of heterocyclic compounds are key factors that determine their reactivity and biological properties. mdpi.com The flexible 2-hydroxyethyl side chain attached to the pyrimidinone ring can adopt various conformations due to rotation around the C-C and C-O single bonds. The key dihedral angles will define the spatial orientation of the hydroxyl group relative to the pyrimidine ring.

MD simulations can be used to explore the conformational landscape of the molecule over time, providing insights into the relative populations of different conformers and the energy barriers for interconversion. nih.gov These simulations can reveal stable conformations, such as those stabilized by intramolecular hydrogen bonds. For instance, a hydrogen bond could potentially form between the hydroxyl proton of the side chain and the carbonyl oxygen at position 4 or the nitrogen at position 3 of the ring. This would result in a pseudo-cyclic conformation. Analysis of such simulations can identify the most probable conformers (e.g., gauche vs. anti arrangements of the O-C-C-C backbone) and their lifetimes. nih.gov Such conformational preferences are critical in determining how the molecule interacts with other molecules, including solvent molecules or biological targets. mdpi.comnih.gov

Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, primarily in its 2-hydroxyethyl side chain, which allows it to adopt various conformations. Understanding the landscape of these conformations and their relative energies is crucial.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform a systematic search of the conformational space. researchgate.net Density Functional Theory (DFT) is a particularly common quantum mechanical method for optimizing the geometry of molecules and calculating their energies. researchgate.netresearchgate.net The goal is to identify the low-energy conformers, as these are the most likely to be populated under physiological conditions and thus be biologically relevant.

The conformational flexibility of the hydroxyethyl side chain is of particular interest. The orientation of the hydroxyl group can significantly influence the molecule's ability to form hydrogen bonds, a key interaction in biological systems. The dihedral angles defining the orientation of this side chain relative to the pyrimidinone ring are systematically varied, and the energy of each resulting conformation is calculated.

Table 1: Illustrative Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-Cα-Cβ) | Relative Energy (kcal/mol) | Note |

| 1 | 60° (gauche) | 0.00 | Most stable conformer in vacuum |

| 2 | 180° (anti) | 1.20 | Higher energy due to steric interactions |

| 3 | -60° (gauche) | 0.15 | Close in energy to the most stable conformer |

Note: The data in this table is illustrative and intended to represent the expected outcomes of a conformational analysis. Actual values would be derived from specific quantum chemical calculations.

The results of such an analysis can reveal the most stable three-dimensional arrangement of the atoms, which is a critical starting point for further computational studies like molecular docking.

Interactions with Solvents and Biological Macromolecules (e.g., Docking)

Interactions with Solvents:

The behavior of this compound in a biological environment is heavily influenced by its interactions with the surrounding solvent, which is primarily water. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in a solvent box, providing insights into how water molecules arrange themselves around the solute and how the solute's conformation might change in response to the solvent. researchgate.netarxiv.orgreadthedocs.iodovepress.com

Interactions with Biological Macromolecules (Molecular Docking):

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govmdpi.comnih.gov In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a protein target. researchgate.nettandfonline.comnih.gov

The process involves placing the ligand (this compound) into the binding site of the receptor (a protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding. researchgate.net

Key interactions that are often analyzed in docking studies include:

Hydrogen bonds: Formed between the hydroxyl, carbonyl, and amine groups of the ligand and polar residues in the protein's active site.

Hydrophobic interactions: Involving the carbon atoms of the pyrimidine ring and the ethyl side chain with nonpolar residues of the protein.

Pi-stacking: Possible interactions between the aromatic pyrimidine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues |

| Docking Score (kcal/mol) | -7.5 | - |

| Hydrogen Bonds | 3 | Asp145, Lys33, Ser15 |

| Hydrophobic Interactions | 4 | Val25, Leu83, Ala45, Ile143 |

Note: This table presents hypothetical data from a representative molecular docking simulation. The specific protein target and interacting residues are illustrative.

Such studies can help in identifying potential biological targets for this compound and provide a rationale for its observed biological activity, if any. They also form a basis for designing new analogs with improved binding affinity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. acs.orgnih.gov These studies are typically performed on a series of related compounds (analogs) to decipher the key structural features required for activity.

For analogs of this compound, SAR analysis would involve synthesizing or computationally modeling derivatives with modifications at various positions, such as:

The hydroxyethyl side chain: Altering its length, branching, or replacing the hydroxyl group with other functional groups (e.g., an amine, a halogen, or a small alkyl ether).

The pyrimidine ring: Introducing substituents at other available positions on the ring to modulate its electronic properties and steric bulk.

The N1 position: Substitution at this position could influence tautomeric equilibria and hydrogen bonding patterns.

The biological activity of these analogs would then be determined experimentally. By comparing the activities of the different analogs, a qualitative understanding of the SAR can be established. For instance, it might be found that a hydrogen bond donor at the terminus of the side chain is essential for activity.

QSAR takes this a step further by establishing a mathematical relationship between the chemical structures and their biological activities. acs.orgnih.govresearchgate.netmdpi.com This is achieved by calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). researchgate.net

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates a subset of these descriptors with the observed biological activity. researchgate.net

A general form of a QSAR equation might look like this:

log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where IC50 is the concentration of a compound required for 50% inhibition of a biological process, and c0, c1, c2, ... are the coefficients determined by the regression analysis.

Table 3: Illustrative Descriptors Used in a QSAR Model for Pyrimidinone Analogs

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobicity | Membrane permeability and hydrophobic interactions |

| Molecular Weight | Steric | Size and fit within the binding pocket |

| Hydrogen Bond Donors | Electronic/Topological | Formation of key interactions with the target |

| Dipole Moment | Electronic | Overall polarity and long-range interactions |

Note: This table lists examples of descriptors that could be relevant in a QSAR study of pyrimidinone analogs.

A validated QSAR model can be a powerful predictive tool, allowing for the estimation of the biological activity of novel, yet-to-be-synthesized compounds. acs.orgnih.gov This can help prioritize which analogs to synthesize and test, thereby accelerating the drug discovery process.

Mechanisms of Biological Action of 5 2 Hydroxyethyl Pyrimidin 4 1h One and Its Derivatives

Molecular Target Identification and Characterization

The interaction of small molecules with specific biological targets is fundamental to their pharmacological effects. For pyrimidine (B1678525) derivatives, these interactions often involve enzymes and receptors.

Enzyme Inhibition Kinetics and Specificity

Pyrimidine derivatives are known to act as inhibitors of various enzymes, playing crucial roles in different biological pathways. A prominent target for many pyrimidine analogues is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key player in the de novo pyrimidine biosynthesis pathway. embopress.orgnih.govnih.gov This pathway is essential for the synthesis of nucleotides required for DNA and RNA production, making it a critical target in rapidly proliferating cells like cancer cells. embopress.orgresearchgate.net Inhibition of DHODH can lead to pyrimidine starvation, which in turn can induce cell cycle arrest and inhibit tumor growth. nih.gov

For instance, various novel pyrimidine derivatives have been identified as potent inhibitors of DHODH, showing promise as anticancer agents. embopress.orgnih.gov The inhibition of this enzyme has been shown to be effective against various cancer types, including glioblastoma and acute myeloid leukemia (AML). nih.govembopress.org In AML, DHODH inhibition not only leads to the death of cancer cells but also promotes their differentiation, reversing a key characteristic of the disease. embopress.orgembopress.org

Beyond DHODH, other pyrimidine derivatives have been shown to inhibit different enzymes. For example, certain pyrido[1,2-a]pyrimidin-4-one derivatives exhibit inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. acs.org Dihydropyrimidinones, another class of pyrimidine derivatives, have been found to target kinesin Eg5, a motor protein essential for the formation of the mitotic spindle during cell division. mdpi.com Allosteric inhibition of Eg5 by these compounds leads to cell cycle arrest and apoptosis, highlighting a distinct mechanism of anticancer activity. mdpi.com

While specific kinetic data for 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one is not available, the table below presents inhibitory activities of some representative pyrimidine derivatives against their respective enzyme targets to illustrate the potential potencies within this class of compounds.

| Derivative Class | Target Enzyme | IC50 | Reference |

| Pyrido[1,2-a]pyrimidin-4-one derivatives | Aldose Reductase (ALR2) | Micromolar to submicromolar range | acs.org |

| Dihydropyrimidinones | Kinesin Eg5 | - | mdpi.com |

| Novel Pyrimidine Derivative (10580) | Dihydroorotate Dehydrogenase (DHODH) | - | nih.gov |

Note: Specific IC50 values for all compounds are not always provided in the cited literature, but the general range of activity is indicated.

Receptor Binding Studies and Affinities

The interaction of simple pyrimidine derivatives with specific receptors is less characterized than their enzyme inhibition profiles. The purine (B94841) and pyrimidine (P2) receptors are a major family of receptors that bind extracellular nucleotides like ATP and UTP. acs.orgnih.gov However, these receptors typically recognize the nucleotide (base + sugar + phosphate) rather than the free pyrimidine base. While pyrimidine molecules like UTP and UDP are known ligands for some P2Y receptors, there is limited evidence for high-affinity binding of simple, non-nucleotide pyrimidines to these or other receptor families. acs.orgnih.gov

More complex, fused-ring systems containing a pyrimidine core are known to interact with various G protein-coupled receptors (GPCRs). However, extrapolating these findings to a simple substituted pyrimidinone should be done with caution. Future research involving radioligand binding assays and other affinity-based screening methods would be necessary to determine if this compound or its simple derivatives have any significant affinity for known receptors.

Cellular Pathway Modulation by this compound

The biological effects of a compound are ultimately manifested through the modulation of cellular signaling and regulatory pathways.

Investigation of Signal Transduction Pathways

Pyrimidine derivatives have been shown to influence key signal transduction pathways. For example, a series of novel pyrimidine derivatives were found to promote osteogenesis (bone formation) by activating the BMP2/SMAD1 signaling pathway. nih.gov This pathway is crucial for the differentiation of osteoblasts, the cells responsible for bone synthesis. Upregulation of this pathway by the pyrimidine compounds led to increased expression of osteogenic genes. nih.gov

Furthermore, the inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors has profound effects on cellular signaling. This inhibition can lead to a state of "pyrimidine starvation," which has been shown to trigger nucleolar stress. plos.org This stress is characterized by the impairment of ribosomal DNA (rDNA) transcription, leading to a decrease in ribosome biogenesis and protein synthesis. plos.org This, in turn, can activate stress-response pathways, including the stabilization of the tumor suppressor protein p53. plos.org The regulation of pyrimidine biosynthesis itself is also interconnected with major signaling cascades, such as those involving MAP kinase (MAPK) and protein kinase A (PKA), which can modulate the activity of key enzymes in the pathway in a cell cycle-dependent manner. nih.govresearchgate.net

Gene Expression and Protein Regulation Studies (In vitro/Cellular Models)

The modulation of cellular pathways by pyrimidine derivatives ultimately leads to changes in gene expression and protein regulation. As mentioned, pyrimidine derivatives that activate the BMP2/SMAD1 pathway upregulate the expression of osteogenic genes like RUNX2 and type 1 collagen. nih.gov

Analytical Methods for the Detection and Quantification of 5 2 Hydroxyethyl Pyrimidin 4 1h One in Complex Matrices

Hyphenated Techniques for 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced selectivity and sensitivity, making them ideal for the analysis of target compounds in complex matrices.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the trace analysis of compounds like this compound in complex biological matrices. sphinxsai.comresearchgate.net The LC system separates the compound from the matrix components, and the tandem mass spectrometer provides definitive identification and quantification.

For analysis, an electrospray ionization (ESI) source would likely be used in positive ion mode to generate the protonated molecule [M+H]+. In the tandem mass spectrometer, the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and significantly reduces background noise. The development of an LC-MS/MS method would involve optimizing the ionization and fragmentation parameters for the target analyte.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the volatile derivatives of this compound. nih.gov The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule. The electron ionization (EI) mass spectrum of the TMS-derivative would be expected to show a characteristic molecular ion peak and fragment ions resulting from the loss of methyl groups and the TMS moiety. This fragmentation pattern can be used for positive identification of the compound. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.

A comparison of these two techniques for the analysis of this compound is provided in the table below.

| Feature | LC-MS/MS | GC-MS |

| Sample Preparation | Minimal, often dilution and filtration | Derivatization required |

| Applicability | Direct analysis of the polar compound | Analysis of volatile derivatives |

| Sensitivity | Very high (pg to fg levels) | High (ng to pg levels) |

| Selectivity | Very high due to MRM | High due to characteristic fragmentation |

| Throughput | High | Lower due to derivatization step |

In addition to identification and quantification, hyphenated techniques are invaluable for the definitive structural confirmation of a compound within a complex mixture.

LC-NMR: While less common than LC-MS, LC-Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of components in a mixture. After separation by HPLC, the eluent containing the peak of interest can be directed to an NMR spectrometer. This allows for the acquisition of proton and carbon NMR spectra of the isolated compound, providing detailed information about its chemical structure. For a novel or unknown metabolite, 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish the connectivity of atoms within the molecule. plos.org

High-Resolution Mass Spectrometry (HRMS): Coupling liquid chromatography with a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, provides highly accurate mass measurements of the analyte. libretexts.org This allows for the determination of the elemental composition of the molecule with a high degree of confidence, which is a critical step in the identification of unknown compounds or the confirmation of the structure of a known compound in a complex matrix. The fragmentation pattern obtained from HRMS can also provide further structural information. sapub.org

The combination of retention time from chromatography, accurate mass and elemental composition from HRMS, and detailed structural information from NMR provides unequivocal confirmation of the structure of this compound in any given mixture.

Lack of Specific Research Hinders Detailed Analysis of this compound Detection Methods

A comprehensive review of scientific literature reveals a significant gap in dedicated research on the analytical methods for the detection and quantification of the chemical compound this compound, specifically concerning its electrochemical and biosensor applications. Despite a thorough search for scholarly articles and research data, no specific studies detailing voltammetric methods or the development of specific biosensors for this particular compound could be identified.

The initial aim was to provide a detailed article structured around the electrochemical and biosensor-based detection of this compound. This would have included an in-depth look at various analytical techniques. However, the absence of primary research and published findings directly related to this compound prevents a scientifically accurate and informative discussion on these topics.

General principles of electrochemical detection and biosensor development are well-established for a wide array of chemical and biological molecules. libretexts.orglibretexts.orggoogle.com Voltammetric methods, for instance, are widely used to study the oxidation and reduction of electroactive species in various matrices. libretexts.orgnih.gov These techniques, which include cyclic voltammetry and stripping voltammetry, offer high sensitivity and are applied in diverse fields. libretexts.orglibretexts.org Similarly, biosensors, which combine a biological recognition element with a transducer, are developed for the specific and sensitive detection of target analytes. mdpi.comnih.gov The development of these tools often involves sophisticated techniques like the directed evolution of proteins to create highly specific sensors. mdpi.comnih.gov

While these general methodologies exist, their specific application, including the unique parameters and conditions required for the analysis of this compound, has not been documented in the available scientific literature. Research on electrochemical sensors and biosensors is often highly specific to the target molecule, involving the tailored design of electrodes and biological components to ensure selectivity and sensitivity. nih.govresearchgate.netmdpi.com Without dedicated studies, any discussion on the voltammetric behavior or potential biosensor design for this compound would be purely speculative and would not meet the standards of a scientifically rigorous article.

Potential Applications of 5 2 Hydroxyethyl Pyrimidin 4 1h One in Research and Technology

Use as a Chemical Precursor in Organic Synthesis

The structure of 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one, featuring a reactive hydroxyl group and a pyrimidinone core, suggests its potential as a versatile precursor in organic synthesis. The hydroxyl group can be a site for various chemical modifications, allowing for the construction of more complex molecules.

The synthesis of pyrimidine (B1678525) derivatives often involves multi-step strategies, including cyclization and substitution reactions to build the heterocyclic core and introduce various functional groups. For instance, the synthesis of related 5-hydroxymethylpyrimidines has been achieved through the reduction of corresponding ester derivatives. This suggests that the 2-hydroxyethyl side chain in this compound could be introduced through similar synthetic routes, or alternatively, be used as a handle for further chemical transformations.

The pyrimidinone ring itself can participate in various reactions. The presence of the keto-enol tautomerism in the pyrimidin-4(1H)-one system can influence its reactivity. The nitrogen atoms in the ring can also be sites for alkylation or other modifications, further expanding its synthetic utility.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure |

| Hydroxyl Group | Esterification | Ester derivative |

| Hydroxyl Group | Etherification | Ether derivative |

| Hydroxyl Group | Oxidation | Carboxylic acid or aldehyde derivative |

| Pyrimidinone Ring | N-Alkylation | N-substituted pyrimidinone |

| Pyrimidinone Ring | Halogenation | Halogenated pyrimidine |

Role as a Reference Standard in Analytical Chemistry

For a compound to serve as a reference standard in analytical chemistry, its purity and identity must be well-characterized. While there is limited specific information available in the public domain regarding the use of this compound as a certified reference standard, its structural features allow for characterization by various analytical techniques.

The development of analytical methods for pyrimidine derivatives is crucial for quality control in their synthesis and for their detection in various matrices. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry would be essential for the structural elucidation and confirmation of this compound. The chemical shifts in ¹H and ¹³C NMR spectra would provide detailed information about the arrangement of atoms in the molecule.

Should this compound be identified as a metabolite or a degradation product of a pharmaceutical or agrochemical, the development of a certified reference standard would be critical for accurate quantification in biological or environmental samples.

Investigation of Biological Activities in Pre-clinical Models (e.g., In vitro, Cell Culture)

The pyrimidine nucleus is a key component of many compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The specific biological activities of this compound have not been extensively reported in publicly available literature. However, the study of related pyrimidine derivatives provides a basis for potential areas of investigation.

Enzyme Modulatory Potential

Pyrimidine derivatives have been investigated as inhibitors of various enzymes. For example, some pyrimidine-based compounds have been shown to act as inhibitors of kinases, which are crucial enzymes in cellular signaling pathways. The structural features of this compound, including its potential for hydrogen bonding and other molecular interactions, suggest that it could be evaluated for its ability to modulate the activity of various enzymes.

Cellular Signaling Intervention

Cellular signaling pathways are complex networks that control fundamental cellular processes. The pyrimidine scaffold is present in molecules known to interfere with these pathways. For instance, some pyrimidine derivatives have been found to affect cell cycle progression and induce apoptosis in cancer cells. The potential for this compound to intervene in cellular signaling would likely be investigated in cell-based assays, monitoring for effects on cell proliferation, viability, and specific signaling cascades.

Material Science and Supramolecular Chemistry Applications

The application of pyrimidine derivatives in material science and supramolecular chemistry is an emerging area of research. The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions makes it a candidate for the construction of well-ordered supramolecular assemblies.

The presence of the hydroxyl group in this compound provides a site for polymerization or for grafting onto the surface of materials. This could be utilized to modify the properties of polymers or to create functional surfaces. For example, it could potentially be used in the synthesis of polymers with specific recognition properties or in the development of new materials with interesting electronic or optical properties. However, specific studies on the use of this compound in these applications are not widely documented.

Future Research Horizons for this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The compound this compound, a specific derivative, presents a promising frontier for further scientific exploration. While current knowledge has established a foundation for its utility, a multitude of research avenues remain to be explored. This article outlines future directions and emerging research opportunities for this compound, focusing on novel synthetic methodologies, the design of advanced analogs, deeper mechanistic understanding, integration with cutting-edge computational tools, and interdisciplinary applications.

Q & A

Q. What are the common synthetic routes for 5-(2-Hydroxyethyl)pyrimidin-4(1H)-one derivatives, and how do reaction conditions influence yield?

The synthesis often employs one-pot multicomponent reactions (e.g., Biginelli-like conditions) using aldehydes, β-keto esters, and urea derivatives. For example, enaminones react with aminopyrimidinones under reflux in dioxane with triethylamine to form thioxo derivatives, achieving yields up to 97% . Solvent choice (e.g., DMF vs. dioxane) and catalysts (e.g., NH₄OH or HCl) critically affect regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing pyrimidinone derivatives, and what key spectral markers should be prioritized?

Key techniques include:

- IR spectroscopy : C=O stretches (~1640–1676 cm⁻¹) and NH vibrations (3100–3277 cm⁻¹) confirm ring tautomerism .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.9 ppm) and carbonyl carbons (δ 162–178 ppm) validate substitution patterns .

- HRMS : Exact mass analysis (e.g., m/z 386.0725 for C₂₂H₁₄N₂O₃S) ensures molecular integrity .

Q. How can researchers evaluate the biological activity of this compound analogs, and what assay systems are recommended?

Antimicrobial activity is commonly assessed via agar diffusion or microdilution assays against Gram-positive/negative bacteria. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase, with subsequent validation via cytotoxicity assays (e.g., MTT protocol ) .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative conversion of dihydropyrimidinones to pyrido[2,3-d]pyrimidin-4(1H)-ones?

Oxidation of dihydropyrimidinones (e.g., compound 7 ) using agents like KMnO₄ or DDQ proceeds via radical intermediates, with regioselectivity driven by electron-withdrawing substituents. Computational studies (DFT) reveal transition-state stabilization through hydrogen bonding with the hydroxyethyl group .

Q. How should researchers address contradictions in reported synthetic yields for pyrimidinone derivatives?

Discrepancies often arise from solvent polarity (e.g., DMSO vs. DMF) or byproduct formation. Systematic optimization via Design of Experiments (DoE) is recommended, focusing on temperature, catalyst loading, and workup protocols. For example, cold NH₄OH precipitation improves purity vs. direct HCl quenching .

Q. What computational strategies enhance the design of this compound-based inhibitors?

Hybrid QM/MM simulations and molecular dynamics (MD) trajectories (e.g., GROMACS) model ligand-receptor interactions. Docking studies (e.g., AutoDock) prioritize derivatives with high Gibbs free energy (ΔG < -9 kcal/mol) against targets like COX-2 or DHFR .

Q. What challenges arise in multi-step syntheses of functionalized pyrimidinones, and how can they be mitigated?

Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.